molecular formula C13H8ClFO3 B6404222 4-(3-Chloro-4-fluorophenyl)-3-hydroxybenzoic acid CAS No. 1261922-83-1

4-(3-Chloro-4-fluorophenyl)-3-hydroxybenzoic acid

Cat. No.: B6404222
CAS No.: 1261922-83-1
M. Wt: 266.65 g/mol
InChI Key: RIKHHQKENUTSTM-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-fluorophenyl)-3-hydroxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with a hydroxyl group on the benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chloro-4-fluorophenyl)-3-hydroxybenzoic acid typically involves the following steps:

    Halogenation: The starting material, 3-hydroxybenzoic acid, undergoes halogenation to introduce the chloro and fluoro substituents on the phenyl ring.

    Coupling Reaction: The halogenated intermediate is then subjected to a coupling reaction with a suitable reagent to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of specific catalysts and solvents to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-(3-Chloro-4-fluorophenyl)-3-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-fluorophenyl)-3-hydroxybenzoic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The hydroxyl group may also play a role in hydrogen bonding interactions, further influencing its activity.

Comparison with Similar Compounds

  • 3-Chloro-4-fluorobenzoic acid
  • 4-Chloro-3-fluorobenzoic acid
  • 3-Hydroxy-4-chlorobenzoic acid

Comparison: 4-(3-Chloro-4-fluorophenyl)-3-hydroxybenzoic acid is unique due to the specific arrangement of the chloro, fluoro, and hydroxyl groups on the benzoic acid structure. This unique arrangement can result in distinct chemical and biological properties compared to similar compounds. For example, the presence of both chloro and fluoro substituents may enhance its reactivity and binding affinity in certain reactions, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(3-chloro-4-fluorophenyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO3/c14-10-5-7(2-4-11(10)15)9-3-1-8(13(17)18)6-12(9)16/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKHHQKENUTSTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)C(=O)O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690533
Record name 3'-Chloro-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261922-83-1
Record name 3'-Chloro-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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